molecular formula C10H14BrN B15094179 3-bromo-N-ethylBenzeneethanamine

3-bromo-N-ethylBenzeneethanamine

Katalognummer: B15094179
Molekulargewicht: 228.13 g/mol
InChI-Schlüssel: XMJPFHUHXYNXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-ethylBenzeneethanamine is an organic compound with the molecular formula C10H14BrN. It is a derivative of benzeneethanamine, where a bromine atom is substituted at the third position of the benzene ring, and an ethyl group is attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethylBenzeneethanamine typically involves the bromination of benzeneethanamine derivatives. One common method is the bromination of N-ethylbenzeneethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction proceeds via a radical mechanism, where the bromine radical substitutes a hydrogen atom on the benzene ring at the third position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is essential for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-ethylBenzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phenols: Formed from nucleophilic substitution reactions.

    Ketones and Carboxylic Acids: Formed from oxidation reactions.

    De-brominated Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-ethylBenzeneethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-bromo-N-ethylBenzeneethanamine involves its interaction with specific molecular targets and pathways. The bromine atom’s presence can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl group attached to the nitrogen atom can affect the compound’s solubility and distribution within biological systems. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-bromo-N-methylBenzeneethanamine: Similar structure but with a methyl group instead of an ethyl group.

    3-chloro-N-ethylBenzeneethanamine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-ethylBenzeneethanamine: Lacks the bromine substitution on the benzene ring

Uniqueness

3-bromo-N-ethylBenzeneethanamine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological interactions compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s binding affinity and selectivity towards biological targets .

Eigenschaften

Molekularformel

C10H14BrN

Molekulargewicht

228.13 g/mol

IUPAC-Name

2-(3-bromophenyl)-N-ethylethanamine

InChI

InChI=1S/C10H14BrN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3

InChI-Schlüssel

XMJPFHUHXYNXDE-UHFFFAOYSA-N

Kanonische SMILES

CCNCCC1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.